molecular formula C14H28N2O2S B10879590 1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine

1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10879590
M. Wt: 288.45 g/mol
InChI Key: WWJYYJUXIPFREU-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 4-methylcyclohexylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonyl group.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonyl group.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine
  • 1-(4-Methylcyclohexyl)-4-(ethylsulfonyl)piperazine
  • 1-(4-Methylcyclohexyl)-4-(butylsulfonyl)piperazine

Uniqueness

1-(4-Methylcyclohexyl)-4-(propylsulfonyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propylsulfonyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H28N2O2S

Molecular Weight

288.45 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H28N2O2S/c1-3-12-19(17,18)16-10-8-15(9-11-16)14-6-4-13(2)5-7-14/h13-14H,3-12H2,1-2H3

InChI Key

WWJYYJUXIPFREU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CCC(CC2)C

Origin of Product

United States

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